The compound is identified by the International Union of Pure and Applied Chemistry name 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and has a CAS number of 2386295-35-6. Its molecular formula is with a molecular weight of approximately 242.03 g/mol . The presence of the bromine atom enhances its reactivity and potential interactions in biological systems.
The synthesis of 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid can be accomplished through various methods, including traditional batch synthesis and more modern continuous flow techniques.
One common approach involves the reaction of ethyl imidazo[1,2-a]pyrazine-2-carboxylate with hydrazine hydrate. The process typically includes:
Recent advancements have introduced continuous flow synthesis methods that enhance efficiency and yield. For instance:
The molecular structure of 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid features:
5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Typical reaction conditions may involve:
The mechanism of action for compounds like 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid often involves interaction with biological targets, such as enzymes or receptors:
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid exhibits several notable physical and chemical properties:
The applications of 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid are primarily found in medicinal chemistry:
The most efficient and industrially scalable route to 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid involves the basic hydrolysis of its ethyl ester precursor. This method proceeds under mild conditions, enabling high yields and simplified purification. As detailed in a patent synthesis, ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (10 g, 37.3 mmol) undergoes hydrolysis using sodium hydroxide (3 g, 74.6 mmol) in a 1:1 tetrahydrofuran (THF)/water solvent system (200 mL each). The reaction is maintained at 40°C for 3 hours, after which THF is removed under reduced pressure. Acidification of the residual aqueous phase to pH 5 with concentrated HCl precipitates the title compound as a white solid. Isolation by filtration and drying yields 8.00 g (89.8%) of pure product. This method avoids harsh reagents or high temperatures, preserving the integrity of the acid-sensitive imidazopyrazine core. The high yield underscores its robustness for large-scale synthesis [1].
Table 1: Optimized Hydrolysis Conditions for Ethyl 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylate
Parameter | Condition | Role/Impact |
---|---|---|
Base | NaOH (2.0 equiv) | Drives complete ester hydrolysis |
Solvent System | THF/H₂O (1:1, v/v) | Homogeneous reaction medium |
Temperature | 40°C | Balances reaction rate and energy efficiency |
Reaction Time | 3 hours | Ensures complete conversion |
Workup pH | pH 5 (HCl) | Precipitates product; deprotonates carboxylate |
Yield | 89.8% | Demonstrates high efficiency |
While direct synthesis of 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid via cross-coupling is less common, its bromo and carboxylate functional groups make it a pivotal building block for diversification using metal-catalyzed reactions. The bromine atom at the C5 position is highly amenable to Suzuki-Miyaura (for C–C bond formation with boronic acids) and Buchwald-Hartwig (for C–N bond formation with amines) couplings. These reactions typically employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (1-5 mol%), mild bases (K₂CO₃, Cs₂CO₃), and aprotic solvents (DMF, dioxane) at 80-100°C. The carboxylic acid group remains intact under these conditions, allowing further derivatization (e.g., amide formation) post-coupling. This orthogonal reactivity positions the compound as a critical intermediate for generating pharmacologically relevant libraries, such as antimycobacterial amides derived from pyrazinecarboxylic acids [6].
Achieving C5-selective bromination on the electron-rich imidazo[1,2-a]pyrazine ring is synthetically challenging due to potential regioisomer formation. Direct bromination of imidazo[1,2-a]pyrazine-2-carboxylic acid or its esters often requires protecting group strategies or directed metalation to control selectivity. Insights from pyridine bromination highlight this challenge: Direct bromination of 2-picoline yields a near 1:1 mixture of 5-bromo- and 3-bromo-2-picoline isomers, which are exceptionally difficult to separate due to similar physicochemical properties [5]. To circumvent this, a multi-step sequence is recommended:
Table 2: Challenges and Solutions in Regioselective Bromination
Challenge | Solution | Key Advantage |
---|---|---|
Formation of 3-/5-bromo regioisomers (~1:1 ratio) | Use of protected intermediates (ester/amide) | Modulates electronics for C5 preference |
Near-identical boiling points of isomers (Δbp ~1.5°C) | Avoid isomer formation via directed synthesis | Eliminates need for complex separation |
Over-bromination | Controlled stoichiometry (1.0–1.2 equiv NBS) | Preserves core scaffold integrity |
The ethyl ester precursor (Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, PubChem CID: 24212954) is commercially accessible or readily synthesized from imidazo[1,2-a]pyrazine-2-carboxylates via electrophilic bromination [3]. Its hydrolysis remains the optimal route to the acid. Conversely, 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (PubChem CID: 28875797) represents a positional isomer with distinct reactivity and applications, underscoring the importance of regiocontrol during synthesis [4].
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid’s primary utility lies in synthesizing biologically active amides. As demonstrated for pyrazine-2-carboxylic acid derivatives, condensation with substituted anilines (e.g., 3,5-bis(trifluoromethyl)aniline) using reagents like SOCl₂ generates amides with potent antimycobacterial activity. Notably, the amide derived from 5-tert-butyl-6-chloropyrazine-2-carboxylic acid and 3,5-bis(trifluoromethyl)aniline exhibited 72% inhibition against Mycobacterium tuberculosis and high lipophilicity (log P = 6.85), crucial for penetrating bacterial membranes [6]. The bromo substituent in such analogs allows further elaboration via cross-coupling to enhance potency or modulate pharmacokinetics.
Table 3: Biological Activities of Representative Pyrazine-2-carboxamide Derivatives
Acid Moiety | Amine Moiety | Biological Activity | log P |
---|---|---|---|
5-tert-Butyl-6-chloropyrazine-2-carboxylic | 3,5-Bis(trifluoromethyl)phenyl | 72% inhibition (M. tuberculosis) | 6.85 |
6-Chloropyrazine-2-carboxylic | 3,5-Bis(trifluoromethyl)phenyl | Potent photosynthesis inhibition (IC₅₀ = 0.026 mmol·dm⁻³) | 5.92 |
5-tert-Butyl-6-chloropyrazine-2-carboxylic | 3-Methylphenyl | Moderate antifungal activity (MIC = 31.25–500 μmol·dm⁻³) | 4.10 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: